Cas no 2228610-36-2 (3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid)

3-Amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based compound featuring both amino and carboxylic acid functional groups, along with a 3-cyanophenyl substituent. This structure makes it a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of constrained peptidomimetics and bioactive molecules. The rigid cyclobutane core enhances conformational stability, while the polar functional groups improve solubility and reactivity for further derivatization. Its balanced lipophilicity, influenced by the cyanophenyl moiety, makes it suitable for medicinal chemistry applications. The compound is typically used in the synthesis of small-molecule inhibitors and as a building block for structurally diverse scaffolds.
3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid structure
2228610-36-2 structure
Product Name:3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid
CAS No:2228610-36-2
MF:C12H12N2O2
MW:216.235882759094
CID:5923050
PubChem ID:165978637
Update Time:2025-06-13

3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid
    • EN300-1775728
    • 2228610-36-2
    • Inchi: 1S/C12H12N2O2/c13-7-8-2-1-3-9(4-8)12(11(15)16)5-10(14)6-12/h1-4,10H,5-6,14H2,(H,15,16)
    • InChI Key: RISGVMBYQMOZNJ-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=CC=C(C#N)C=2)CC(C1)N)=O

Computed Properties

  • Exact Mass: 216.089877630g/mol
  • Monoisotopic Mass: 216.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 87.1Ų

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Additional information on 3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid

Introduction to 3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid (CAS No: 2228610-36-2)

3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid, identified by the chemical formula CAS No: 2228610-36-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit unique structural and functional properties, making it a promising candidate for further exploration in drug discovery and development. The presence of both amino and cyano functional groups, coupled with its cyclobutane core, contributes to its complex reactivity and potential biological activity.

The structural framework of 3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid incorporates a cyclobutane ring substituted with an amino group at the 1-position and a cyanophenyl moiety at the 3-position. This arrangement creates a rigid scaffold that can be exploited to modulate interactions with biological targets. The amino group provides a site for further derivatization, allowing chemists to introduce additional functionalities that may enhance binding affinity or selectivity. Meanwhile, the cyanophenyl group introduces electronic and steric effects that can influence the compound's overall pharmacokinetic profile.

In recent years, there has been growing interest in cycloalkyl-containing compounds due to their potential as pharmacological agents. The cyclobutane ring, in particular, is known for its ability to adopt a planar conformation, which can improve oral bioavailability and metabolic stability. Additionally, the presence of nitrogen-containing heterocycles often enhances binding interactions with biological macromolecules such as enzymes and receptors. These characteristics make 3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid a compelling subject for investigation in the search for novel therapeutic agents.

One of the most intriguing aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, including cancer. The structural features of 3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid suggest that it may be capable of interacting with kinase active sites through hydrogen bonding, hydrophobic interactions, and π-stacking interactions. Recent studies have demonstrated that analogous compounds containing cyclobutane rings have shown promising activity against various kinases, indicating that this molecule could serve as a lead compound for further optimization.

Furthermore, the cyanophenyl group in 3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid may contribute to its ability to cross-link with biological targets, potentially leading to the development of irreversible inhibitors. Irreversible inhibitors can offer several advantages over reversible ones, including prolonged duration of action and reduced drug resistance. This property has been explored in several clinical candidates targeting enzymes such as proteases and kinases. The combination of an amino group for covalent modification and a rigid cyclobutane core makes this compound an attractive scaffold for designing next-generation inhibitors.

Another area where 3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid shows promise is in the treatment of inflammatory diseases. Inflammation is a complex biological response involving multiple cell types and signaling pathways. Many anti-inflammatory drugs target specific enzymes or receptors involved in this process. The structural features of this compound suggest that it may interact with inflammatory mediators or signaling proteins, thereby modulating the inflammatory response. For instance, the amino group could serve as a hydrogen bond acceptor or donor, while the cyanophenyl group could engage in hydrophobic interactions with target proteins.

The synthesis of 3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid presents several challenges due to its complex structure. However, advances in synthetic methodology have made it possible to access such molecules with increasing efficiency and yield. One common approach involves constructing the cyclobutane ring via intramolecular cyclization reactions followed by functionalization at specific positions. The introduction of the amino group can be achieved through reductive amination or nucleophilic substitution reactions, while the cyanophenyl moiety can be installed via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck couplings.

Once synthesized, 3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid can be subjected to various biochemical assays to evaluate its potency and selectivity against potential biological targets. High-throughput screening (HTS) technologies have become indispensable tools in modern drug discovery pipelines, allowing researchers to rapidly test thousands of compounds against large libraries of targets. By leveraging HTS platforms, researchers can identify hits that exhibit promising activity before proceeding to more detailed characterization.

In addition to its potential therapeutic applications, 3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid may also find utility in materials science and industrial chemistry. Its unique structural features make it suitable for applications such as polymer additives or specialty chemicals where specific physical properties are required. For instance, the rigid cyclobutane ring could impart thermal stability or mechanical strength to polymers, while the presence of functional groups allows for further chemical modifications tailored to specific applications.

The future prospects for 3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid are promising given its diverse structural features and potential biological activities. Ongoing research efforts are focused on optimizing its synthesis for scalability and cost-effectiveness while exploring new derivatives that may enhance its pharmacological properties. Collaborative efforts between academic researchers and industry scientists will be crucial in translating laboratory findings into clinical candidates ready for human testing.

In conclusion,3-amino-1-(3-cyanophenyl)cyclobutane-1-carboxylic acid (CAS No: 2228610-36-2) represents an intriguing compound with significant potential in pharmaceutical chemistry and medicinal biology. Its unique structural features make it a versatile scaffold for designing novel therapeutic agents targeting various diseases. With continued research and development,this molecule holds promise as a valuable tool in the fight against human disease.

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